molecular formula C12H12N2O4S B1608510 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione CAS No. 220510-17-8

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Cat. No. B1608510
M. Wt: 280.30 g/mol
InChI Key: QKCWUYHXHMXOLG-UHFFFAOYSA-N
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Patent
US07256198B2

Procedure details

To a cold solution of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonylchloride (2.00 g, 8.14 mmol) in a 1:1 mixture of THF: CHCl3 (96 mL) was added drop-wise via syringe pump over a period of 1 hr a solution of pyrrolidine (0.885 mL, 10.6 mmol) and N,N-diisopropylethyl amine (2.84 mL, 16.3 mmol, 2 eq) in chloroform (16 mL) under a dry N2 atmosphere with cooling in an ice bath. After stirring for 1 h., the reaction was concentrated. The crude product was purified on Biotage KP silica gel eluting with 80/20 CH2Cl2/EtOAc to give the title compound as a greenish-yellow solid (0.88 g, 39% yield). NMR (300 Mz, DMSO-d6): consistent. MS: (ES−) m/z 279 [M−H].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.885 mL
Type
reactant
Reaction Step Two
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
96 mL
Type
solvent
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10](=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:8]=2)[NH:3]1.C1COCC1.[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1.C(N(CC)C(C)C)(C)C>C(Cl)(Cl)Cl>[N:21]1([S:12]([C:7]2[CH:8]=[C:9]3[C:4](=[CH:5][CH:6]=2)[NH:3][C:2](=[O:1])[C:10]3=[O:11])(=[O:14])=[O:13])[CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.885 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
96 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on Biotage KP silica gel eluting with 80/20 CH2Cl2/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCC1)S(=O)(=O)C=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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